Trinonyl phosphate
CAS No.: 13018-37-6
Cat. No.: VC20862480
Molecular Formula: C27H57O4P
Molecular Weight: 476.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13018-37-6 |
|---|---|
| Molecular Formula | C27H57O4P |
| Molecular Weight | 476.7 g/mol |
| IUPAC Name | trinonyl phosphate |
| Standard InChI | InChI=1S/C27H57O4P/c1-4-7-10-13-16-19-22-25-29-32(28,30-26-23-20-17-14-11-8-5-2)31-27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3 |
| Standard InChI Key | ZOPCDOGRWDSSDQ-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCOP(=O)(OCCCCCCCCC)OCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCOP(=O)(OCCCCCCCCC)OCCCCCCCCC |
Introduction
Physical and Chemical Properties
Trinonyl phosphate is characterized by the following physical and chemical properties:
Basic Chemical Information
| Property | Value |
|---|---|
| Chemical Formula | C27H57O4P |
| Molecular Weight | 476.7128 g/mol |
| CAS Number | 13018-37-6 |
| IUPAC Standard InChIKey | ZOPCDOGRWDSSDQ-UHFFFAOYSA-N |
| Synonyms | Phosphoric acid, trinonyl ester; Phosphoric acid trinonyl ester |
The molecule consists of a central phosphorus atom bonded to four oxygen atoms, with three of these oxygen atoms further bonded to nonyl (C9H19) chains .
Physical Properties
The physical properties of trinonyl phosphate reflect its relatively high molecular weight and long hydrocarbon chains:
| Property | Description |
|---|---|
| Physical State | Liquid at room temperature |
| Appearance | Typically clear to slightly yellow liquid |
| Purity | Commercial grades typically 95% active |
| Solubility | Insoluble in water, soluble in organic solvents |
Like other phosphate esters with long alkyl chains, trinonyl phosphate exhibits hydrophobic behavior and is more soluble in non-polar solvents than in water .
Synthesis and Production Methods
The synthesis of trinonyl phosphate follows general methods used for other triaryl phosphates, with specific modifications to accommodate the nonyl chains.
General Synthetic Approaches
Trinonyl phosphate, like other triaryl phosphates, is typically synthesized by the reaction of phosphorus oxychloride (POCl3) with the corresponding alcohol (1-nonanol) in this case. The general reaction can be represented as:
POCl3 + 3 C9H19OH → (C9H19O)3PO + 3 HCl
This reaction requires controlled conditions and often uses catalysts or acid scavengers to improve yields and product purity .
Industrial Production Methods
In industrial settings, the production of trinonyl phosphate typically follows these key steps:
-
Reaction of phosphorus oxychloride with nonyl alcohol at controlled temperatures (typically between 120-190°C)
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The use of metal salt catalysts (such as magnesium chloride) to facilitate the reaction
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Purification through washing with dilute acids to remove metal salts
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Washing with dilute alkali solutions to remove acidic constituents
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Final purification through distillation or crystallization processes
An improved method involves steaming the crude reaction mixture to remove halogen-containing impurities, which helps in producing high-purity trinonyl phosphate that is substantially free of acids and acid-producing impurities .
Applications and Uses
Trinonyl phosphate finds applications in various industrial sectors due to its specific physical and chemical properties.
Industrial Applications
The primary industrial applications of trinonyl phosphate include:
| Application | Function |
|---|---|
| Lubricant | Reduces friction between surfaces in mechanical systems |
| Plasticizer | Increases flexibility and durability of plastic materials |
| Flame Retardant | Reduces flammability of materials and delays fire spread |
These applications leverage the compound's thermal stability, lubricating properties, and fire resistance characteristics .
Specific Uses
In more specific contexts, trinonyl phosphate is used in:
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Industrial lubricants where high thermal stability is required
-
Polymer formulations to improve flexibility and processing
-
Fire-resistant materials and coatings
-
Specialized hydraulic fluids
The compound's long alkyl chains contribute to its effectiveness in these applications, providing enhanced hydrophobicity and thermal stability compared to shorter-chain phosphate esters .
Analytical Characterization
The analytical characterization of trinonyl phosphate provides important data for quality control and research purposes.
Chromatographic Analysis
Gas chromatography is commonly used for the analysis of trinonyl phosphate. The Kovats' retention index has been determined for this compound:
| Column type | Active phase | Temperature (°C) | Kovats' RI |
|---|---|---|---|
| Packed | SE-30 | 240 | 3029 |
This chromatographic data helps in the identification and quantification of trinonyl phosphate in various matrices .
Spectroscopic Characterization
While specific spectroscopic data for trinonyl phosphate is limited in the provided search results, it would typically be characterized using techniques such as:
-
Infrared spectroscopy (IR) - To identify the phosphate ester functional groups
-
Nuclear Magnetic Resonance (NMR) - For structural confirmation
-
Mass Spectrometry (MS) - For molecular weight confirmation and fragmentation pattern analysis
These analytical techniques are essential for confirming the structure and purity of trinonyl phosphate samples.
Comparative Analysis with Related Phosphate Esters
To better understand the properties and applications of trinonyl phosphate, it is useful to compare it with related phosphate esters.
Comparison with Tributyl Phosphate
Tributyl phosphate (TBP) is one of the most widely studied phosphate esters and provides a useful comparison:
| Property | Trinonyl Phosphate | Tributyl Phosphate |
|---|---|---|
| Chemical Formula | C27H57O4P | C12H27O4P |
| Molecular Weight | 476.7 g/mol | 266.3 g/mol |
| Physical State | Liquid | Colorless, odorless liquid |
| Applications | Lubricant, plasticizer, flame retardant | Extractant, plasticizer, hydraulic fluid component |
| Production | ~Unknown | 3,000-5,000 tonnes worldwide |
The larger alkyl chains in trinonyl phosphate give it different physical properties and application profiles compared to tributyl phosphate .
Comparison with Tri-p-tolyl Phosphate
Another relevant comparison is with tri-p-tolyl phosphate, a triaryl phosphate:
| Property | Trinonyl Phosphate | Tri-p-tolyl Phosphate |
|---|---|---|
| Chemical Formula | C27H57O4P | C21H21O4P |
| Molecular Weight | 476.7 g/mol | 368.36 g/mol |
| Structure | Aliphatic phosphate ester | Aromatic phosphate ester |
| Melting Point | Not specified | 74-78°C |
| Solubility | Insoluble in water | Insoluble in water |
The comparison highlights the differences between aliphatic and aromatic phosphate esters, with tri-p-tolyl phosphate having distinctive properties due to its aromatic structure .
Research Findings and Recent Developments
Research on phosphate esters continues to evolve, with some findings applicable to trinonyl phosphate.
Synthesis Improvements
Recent research has focused on improving the synthesis methods for phosphate esters, including:
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Development of more environmentally friendly catalysts
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Optimization of reaction conditions to improve yields
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Enhanced purification methods to remove by-products and impurities
These improvements have potential applications in the production of trinonyl phosphate, potentially leading to higher-quality products and more cost-effective manufacturing processes.
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